6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione
Overview
Description
NSC105808 is a potent and specific inhibitor of the DNA2 nuclease, which plays a crucial role in DNA damage repair, homologous recombination, and DNA replication. The compound has shown significant antitumor activity by inhibiting the nuclease activity of DNA2, thereby interfering with DNA end resection and homologous recombination repair in cancer cells .
Preparation Methods
The synthetic routes and reaction conditions for NSC105808 involve several stepsThe industrial production methods for NSC105808 are designed to ensure high purity and yield, often involving optimization of reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
NSC105808 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: NSC105808 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC105808 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of DNA2 nuclease activity and its effects on DNA repair mechanisms.
Biology: Employed in research to understand the role of DNA2 in cellular processes such as DNA replication and homologous recombination.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting replication stress in cancer cells.
Industry: Utilized in the development of new anticancer drugs and therapies.
Mechanism of Action
The mechanism of action of NSC105808 involves the inhibition of the DNA2 nuclease, which possesses both 5′ flap endonuclease and 3′-5′ helicase activities. By inhibiting DNA2, NSC105808 interferes with DNA end resection, an early step in homologous recombination repair, and suppresses the proliferation of cancer cells. The molecular targets and pathways involved include the DNA damage response pathway, where NSC105808 impairs the resection of double-strand DNA breaks and homologous recombination repair .
Comparison with Similar Compounds
NSC105808 is unique in its specific inhibition of the DNA2 nuclease. Similar compounds include:
R59949: A pan diacylglycerol kinase inhibitor.
BI99179: A selective type I fatty acid synthase inhibitor.
Compared to these compounds, NSC105808 specifically targets the DNA2 nuclease, making it a valuable tool for studying DNA repair mechanisms and developing targeted cancer therapies .
Properties
IUPAC Name |
6-amino-7-bromoquinoline-5,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBBOHUCBTXJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161816 | |
Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-81-0 | |
Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002701955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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